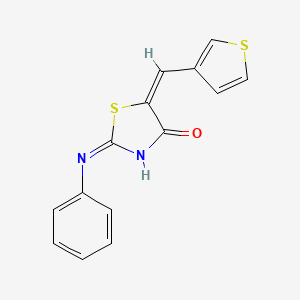
2-(2-hydroxyphenyl)-N'-(2-propoxybenzylidene)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenyl)-N'-(2-propoxybenzylidene)-4-quinolinecarbohydrazide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of quinolinecarbohydrazide derivatives and has been synthesized using various methods. The purpose of
Mechanism of Action
The exact mechanism of action of 2-(2-hydroxyphenyl)-N'-(2-propoxybenzylidene)-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(2-hydroxyphenyl)-N'-(2-propoxybenzylidene)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects. It has been demonstrated to possess antioxidant activity, which protects cells from oxidative damage. This compound has also been shown to have anti-inflammatory activity, which reduces inflammation in the body. Additionally, it has been shown to have antimicrobial activity, which inhibits the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-hydroxyphenyl)-N'-(2-propoxybenzylidene)-4-quinolinecarbohydrazide in lab experiments is its potential pharmacological properties. This compound has been shown to possess various activities that make it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(2-hydroxyphenyl)-N'-(2-propoxybenzylidene)-4-quinolinecarbohydrazide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound.
Synthesis Methods
2-(2-hydroxyphenyl)-N'-(2-propoxybenzylidene)-4-quinolinecarbohydrazide can be synthesized using various methods. One of the common methods is the condensation reaction between 2-hydroxybenzaldehyde, 2-propoxybenzaldehyde, 4-quinolinecarbohydrazide, and glacial acetic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
2-(2-hydroxyphenyl)-N'-(2-propoxybenzylidene)-4-quinolinecarbohydrazide has been studied for its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, antimicrobial, antitumor, and antidiabetic activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-(2-propoxyphenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-2-15-32-25-14-8-3-9-18(25)17-27-29-26(31)21-16-23(20-11-5-7-13-24(20)30)28-22-12-6-4-10-19(21)22/h3-14,16-17,30H,2,15H2,1H3,(H,29,31)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWVZEQEBTZHNZ-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)-N'-[(E)-(2-propoxyphenyl)methylidene]quinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B6076696.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6076704.png)
![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![2-{4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6076712.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076725.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6076738.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6076746.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6076757.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)
![N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B6076804.png)
![3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)